molecular formula C12H23BrO2 B1204433 12-Bromododecanoic acid CAS No. 73367-80-3

12-Bromododecanoic acid

Cat. No. B1204433
CAS RN: 73367-80-3
M. Wt: 279.21 g/mol
InChI Key: YYKBWYBUCFHYPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 12-Bromododecanoic acid, such as 12-aminododecanoic and 11-aminoundecanoic acids, has been explored through various chemical processes. These processes involve starting with vernolic acid and undergoing a series of reactions including hydrogenation, oxidation, and catalytic reduction to achieve the desired monomer precursors for nylon-12 and nylon-11, showcasing the potential for synthesizing related compounds through innovative chemical pathways (Ayorinde et al., 1997).

Molecular Structure Analysis

The molecular structure of 12-Bromododecanoic acid has been analyzed in the context of its interaction with proteins, such as bovine beta-lactoglobulin. X-ray structure determination revealed that 12-Bromododecanoic acid binds inside the calyx of bovine beta-lactoglobulin, offering insights into how fatty-acid-like ligands interact with protein structures (Qin et al., 1998).

Chemical Reactions and Properties

12-Bromododecanoic acid's reactivity and chemical properties have been studied in various contexts, including its role as a ligand and its involvement in corrosion inhibition. For example, its inhibiting effect on the corrosion of carbon steel in CO2-saturated hydrochloric acid was investigated, demonstrating its potential as a 'green' corrosion inhibitor due to the formation of a self-assembled monolayer (SAM) that provides a hydrophobic barrier against corrosive agents (Ghareba & Omanovic, 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Alkanes : 12-Bromododecanoic acid serves as an intermediate in the synthesis of various functionalized alkanes, including 12-nitrododecanol and 1,12-dinitrododecane. These compounds are obtained from 12-bromododecanol, which is derived from 12-bromododecanoic acid, indicating its role in complex organic synthesis processes (Ainscow et al., 1987).

  • Radiolabeling for Medical Research : In medical research, 12-Bromododecanoic acid has been used to create Bromine-77 labeled alkyl bromides. This method is crucial for studying myocardial metabolism, demonstrating the compound's applicability in advanced medical imaging techniques (Kilbourn et al., 1982).

Surface Science and Material Interactions

  • Surface Adsorption Studies : The adsorption behavior of 12-bromododecanoic acid on graphite surfaces has been observed using Scanning Tunneling Microscopy (STM). This research provides insights into molecular conformations and surface interactions, essential in nanotechnology and surface chemistry (Fang et al., 1998).

  • Molecular Binding Studies : Studies have shown that 12-bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin, a model for fatty acids. This finding has implications for understanding protein-ligand interactions, beneficial in biochemical and pharmaceutical research (Qin et al., 1998).

Corrosion Inhibition and Industrial Applications

  • Corrosion Inhibition : Research has explored the use of 12-aminododecanoic acid, a derivative of 12-bromododecanoic acid, as a corrosion inhibitor for carbon steel. This application is crucial in industrial contexts, particularly in preventing material degradation (Ghareba & Omanovic, 2010).

  • Mineral Flotation Processes : The compound has been used in flotation processes, such as the separation of spodumene from feldspar and quartz, indicating its utility in mining and mineral processing industries (Xie et al., 2021).

Safety And Hazards

12-Bromododecanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

12-Bromododecanoic acid has been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin . This suggests potential future directions in the study of protein-ligand interactions.

Relevant Papers One paper discusses the influence of lauric Acid on the Adsorption of 12-Bromododecanoic Acid at the Liquid Solid Interface as Studied by STM . Another paper discusses how 12-Bromododecanoic acid has been used in the synthesis of clickable forms of myristic acid and as a model fatty acid ligand to determine the X-ray crystal structure of bovine β-lactoglobulin-ligand complexes .

properties

IUPAC Name

12-bromododecanoic acid
Source PubChem
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InChI

InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBWYBUCFHYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049354
Record name 12-Bromododecanoic acid
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Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromododecanoic acid

CAS RN

73367-80-3
Record name 12-Bromododecanoic acid
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Record name 12-Bromododecanoic acid
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Record name 12-Bromododecanoic Acid
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Record name 12-Bromododecanoic acid
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Record name 12-bromododecanoic acid
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Record name 12-BROMODODECANOIC ACID
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Synthesis routes and methods

Procedure details

11.9 g (60.0 mmol) of 12-dodecanolide and 24.3 g (96.0 mmol, 1.6 equivalents) of a 32% (hydrogen bromide)/(acetic acid) solution were introduced into a 100-mL autoclave protected with Teflon (registered trademark), and the autoclave was purged with nitrogen and then sealed. The content in the autoclave was stirred with a magnetic stirrer for 16 hours by using an oil bath at 60° C. After cooling the mixture, 14 mL of water was added thereto, and the mixture was transferred into a separatory funnel by using 200 mL of hot hexane. The mixture was washed with ion-exchanged water, dried over magnesium sulfate, filtered, and crystallized from n-hexane. Thus, 14.4 g (yield: 86%) of 12-bromododecanoic acid was obtained.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
BY Qin, LK Creamer, EN Baker, GB Jameson - FEBS letters, 1998 - Elsevier
… The X-ray structure of bovine β-lactoglobulin with the ligand 12-bromododecanoic acid as a model for fatty acids has been determined at a resolution of 2.23 Å in the trigonal lattice Z …
Number of citations: 171 www.sciencedirect.com
H Fang, LC Giancarlo, GW Flynn - The Journal of Physical …, 1998 - ACS Publications
… group of 12-bromododecanoic acid are always on the same side of its long molecular axis. When a twin structure is formed on the graphite surface, 12-bromododecanoic acid gives an …
Number of citations: 40 pubs.acs.org
K Kannappan, G Flynn - columbia.edu
… of 12-bromododecanoic acid physisorbed at the liquid/solid interface. Unlike the lauric acid monolayers which were readily imaged 12bromododecanoic acid … 12-bromododecanoic acid …
Number of citations: 0 www.columbia.edu
H Fang, LC Giancarlo, GW Flynn - The Journal of Physical …, 1999 - ACS Publications
… Atomically resolved STM images show that the conformations of the carboxyl groups in 12-bromododecanoic acid and 2-bromohexadecanoic acid molecules differ when adsorbed at …
Number of citations: 35 pubs.acs.org
Y Kimura, SL Regen - The Journal of Organic Chemistry, 1983 - ACS Publications
… Attempted intramolecular displacement of 1.0 mmol of potassium 12-bromododecanoic acid suspended in 10 mL of toluene at 90 C, in the absence of a phase-transfer catalyst, resulted …
Number of citations: 50 pubs.acs.org
LI Zakharkin, IM Churilova, EV Anikina - J. Org. Chem. USSR (Engl. Transl.) …, 1988 - osti.gov
… by sodium persulfate in an aqueous methanol solution of sulfuric acid to give 12-hydroxydodecanoic acid, which upon treatment with HBr in acetic acid gives 12-bromododecanoic acid …
Number of citations: 0 www.osti.gov
N Jensen, HE Jensen, B Aalbaek… - Frontiers in …, 2022 - frontiersin.org
… LEGE 00249 has been synthesized in three steps by using 12-bromododecanoic acid as starting material. A total of 0.5 g was produced for in vitro and in vivo antimicrobial efficacy …
Number of citations: 7 www.frontiersin.org
LC Giancarlo, GW Flynn - Accounts of chemical research, 2000 - ACS Publications
… organization for 12-bromododecanoic acid has been … ) chemical marker groups for 12-bromododecanoic acid lie on the … molecules described above, 12-bromododecanoic acid and (R)/(…
Number of citations: 213 pubs.acs.org
P Liu, X Pei, Z Cui, B Song, J Jiang, BP Binks - Langmuir, 2023 - ACS Publications
… Briefly, the carboxylic acid group in 12-bromododecanoic acid was preprotected by esterification with tert-butanol to form tert-butyl 12-bromododecanoate (1), a pale-yellow oily product …
Number of citations: 3 pubs.acs.org
R Renthal - The 2007 ESA Annual Meeting, December 9-12, 2007, 2007 - esa.confex.com
… Purified SinvCSP1 binds to 12-bromododecanoic acid with a dissociation constant of 1 μM, and to N-phenyl naphthylamine (NPN) with a dissociation constant of 10 μM. A pentane …
Number of citations: 0 esa.confex.com

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